An In-depth Technical Guide to the Chemical Structure and Tautomerism of 1,3-Benzothiazole-2-thiol
An In-depth Technical Guide to the Chemical Structure and Tautomerism of 1,3-Benzothiazole-2-thiol
Foreword
1,3-Benzothiazole-2-thiol, commonly known in the literature as 2-mercaptobenzothiazole (MBT), stands as a cornerstone heterocyclic compound. Its deceptively simple fused-ring structure belies a rich and complex chemical personality, governed by a dynamic tautomeric equilibrium. This dual identity is not merely a chemical curiosity; it is the very source of its widespread utility, from its role as a crucial vulcanization accelerator in the rubber industry to its function as a privileged scaffold in modern drug discovery.[1][2] For researchers and drug development professionals, a deep understanding of its structure and the subtle interplay of its tautomeric forms is paramount for predicting its reactivity, understanding its biological interactions, and designing novel therapeutics. This guide provides a detailed exploration of the thione-thiol tautomerism of MBT, grounded in experimental evidence and theoretical insights, to empower scientists in their research endeavors.
The Core Molecular Architecture: A Tale of Two Forms
The fundamental structure of 1,3-benzothiazole-2-thiol consists of a benzene ring fused to a five-membered thiazole ring.[3] The molecule's key feature is the substituent at the 2-position, which engages in a prototropic tautomerism, existing in a dynamic equilibrium between two distinct forms: the thiol form and the thione form.[4][5]
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Thiol Form (1,3-benzothiazole-2-thiol): Characterized by an aromatic thiazole ring with an exocyclic carbon-sulfur single bond and a proton attached to the sulfur atom (a thiol group, -SH).
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Thione Form (1,3-benzothiazole-2(3H)-thione): Features a thiocarbonyl group (C=S) within the heterocyclic ring and a proton on the nitrogen atom. This form is non-aromatic in the thiazole ring portion.
This equilibrium is not static; its position is dictated by the molecule's environment, including its physical state (solid or solution), solvent polarity, and temperature.[6]
Caption: Thione-Thiol Tautomeric Equilibrium of MBT.
Experimental and computational evidence overwhelmingly indicates that the thione form is the more stable and predominant tautomer in both the solid state and in polar solvents.[7][8] The stability of the thione form is often attributed to the greater strength of the C=S and N-H bonds compared to the C=N and S-H bonds.
Elucidating the Structure: Spectroscopic and Crystallographic Evidence
Determining the predominant tautomer requires a multi-faceted analytical approach. Each technique provides a unique piece of the puzzle, and together they create a self-validating system of evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful tools for studying tautomerism in solution.
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¹H NMR: The most telling signal is that of the labile proton. In a polar aprotic solvent like DMSO-d₆, a broad singlet is observed at a significantly downfield chemical shift, typically around 13.77 ppm .[9] This chemical shift is characteristic of an acidic proton on a nitrogen atom adjacent to a thiocarbonyl group (N-H), strongly supporting the presence of the thione tautomer. The thiol (S-H) proton would be expected to appear at a much more upfield position.
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¹³C NMR: The carbon of the C=S group in the thione form is highly deshielded and appears at a characteristic chemical shift of approximately 190.3 ppm in DMSO-d₆.[9] This resonance is unambiguous and serves as a definitive marker for the thione tautomer in solution. The corresponding carbon in the thiol form (C-S) would resonate at a significantly lower frequency.
X-Ray Crystallography
Single-crystal X-ray diffraction provides an unequivocal snapshot of the molecular structure in the solid state. Multiple crystallographic studies of MBT have confirmed that the molecule exists exclusively in the thione form in its crystalline state.[10][11] The analysis reveals bond lengths consistent with a C=S double bond and a proton located on the nitrogen atom, leaving no ambiguity.
Infrared (IR) Spectroscopy
IR spectroscopy corroborates the findings from NMR and crystallography. The spectrum of MBT is characterized by:
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A distinct absorption peak for the N-H stretch , typically observed in the region of 3300-3450 cm⁻¹.[3]
-
The absence of a significant S-H stretching band (which would appear around 2550-2600 cm⁻¹).
-
The presence of a strong C=N stretching band around 1630 cm⁻¹.[3]
These features are all consistent with the dominance of the thione tautomer.
Computational Chemistry
Theoretical studies, often employing Density Functional Theory (DFT), have been used to calculate the relative energies of the two tautomers. These calculations consistently predict that the thione tautomer is energetically more stable than the thiol tautomer by a significant margin, often reported to be around 28 kJ/mol.[7] This theoretical underpinning provides a causal explanation for the experimental observations.
| Technique | Evidence for Thione Form | Evidence for Thiol Form | Conclusion |
| ¹H NMR | Broad singlet ~13.77 ppm (N-H) in DMSO-d₆.[9] | Signal expected further upfield (S-H). | Thione predominates in solution. |
| ¹³C NMR | Resonance at ~190.3 ppm (C=S).[9] | Resonance expected at lower frequency (C-S). | Thione predominates in solution. |
| X-Ray | Bond lengths confirm C=S and N-H structure.[10][11] | Not observed in the solid state. | Exists as thione in the solid state. |
| IR | Presence of N-H stretch (~3344 cm⁻¹).[3] | Absence of S-H stretch. | Thione predominates. |
| DFT | Calculated to be the lower energy tautomer.[7] | Calculated to be higher in energy. | Thione is thermodynamically favored. |
Synthesis and Consequent Reactivity
The standard synthesis of 1,3-benzothiazole-2-thiol involves the reaction of 2-aminothiophenol with carbon disulfide, often under mild conditions.[12][13] This method is efficient and provides a direct route to the core structure.
Caption: General Synthesis of 1,3-Benzothiazole-2-thiol.
The tautomeric nature of MBT directly influences its chemical reactivity. As an ambident nucleophile, it can be functionalized at two different sites:
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S-Alkylation: Reaction at the exocyclic sulfur atom, which is often favored under basic conditions, leading to 2-alkylthio-benzothiazole derivatives.
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N-Alkylation: Reaction at the ring nitrogen atom, which can also occur, yielding 3-alkyl-benzothiazole-2-thione derivatives.
The choice of reagents, solvent, and reaction conditions determines the regioselectivity of these transformations, a critical consideration in the synthesis of derivatives for drug development.[1] For instance, many multi-step syntheses for creating biologically active compounds begin with the alkylation of the 2-mercaptobenzothiazole core.[1]
Relevance in Drug Development and Industry
The 1,3-benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds.[4][14] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including:
The ability of the MBT core to act as a hydrogen bond donor (N-H) and acceptor (C=S), along with its lipophilic character, allows its derivatives to effectively interact with biological targets. Its dual reactivity facilitates the creation of large libraries of compounds for screening. Beyond medicine, MBT is indispensable in industry as a metal corrosion inhibitor and a primary accelerator for the sulfur vulcanization of rubber.[1]
Experimental Protocol: NMR Investigation of Tautomerism
This protocol provides a self-validating system to confirm the predominant tautomer in solution.
Objective: To determine the dominant tautomeric form of 1,3-benzothiazole-2-thiol in a polar aprotic (DMSO-d₆) and a less polar (CDCl₃) solvent using ¹H and ¹³C NMR spectroscopy.
Methodology Rationale: The choice of two solvents with different polarities is designed to probe the environmental influence on the tautomeric equilibrium.[17] DMSO is a strong hydrogen bond acceptor, which is expected to stabilize the N-H of the thione form. Comparing the spectra will reveal any shifts in the equilibrium.
Materials:
-
1,3-Benzothiazole-2-thiol (reagent grade)
-
DMSO-d₆ (NMR grade)
-
Chloroform-d (CDCl₃, NMR grade)
-
NMR tubes
-
NMR Spectrometer (e.g., 400 MHz or higher)
Step-by-Step Procedure:
-
Sample Preparation:
-
Accurately weigh ~10-15 mg of 1,3-benzothiazole-2-thiol into two separate clean, dry vials.
-
To the first vial, add ~0.7 mL of DMSO-d₆.
-
To the second vial, add ~0.7 mL of CDCl₃.
-
Vortex each vial until the solid is completely dissolved.
-
Transfer each solution to a separate, appropriately labeled NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum for each sample. Ensure a sufficient spectral width to observe potentially downfield protons (e.g., up to 16 ppm).
-
Acquire a proton-decoupled ¹³C NMR spectrum for each sample. Ensure the spectral width covers the expected thiocarbonyl region (e.g., up to 220 ppm).
-
-
Data Analysis & Interpretation:
-
For the DMSO-d₆ sample:
-
For the CDCl₃ sample:
-
Analyze the ¹H and ¹³C spectra and compare them to the DMSO-d₆ data. While the thione form is still expected to be dominant, note any changes in chemical shifts or the appearance of minor peaks that could indicate a small population of the thiol tautomer.
-
-
References
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- Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Al-Qadisiyah University College of Pharmacy.
- Tautomeric forms of the benzothiazole-2-thiol ring system.
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5438. [Link]
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
- Investigation of the -Mercaptobenzothiazole (2-MBT)
- Castro, A., Gil, C., & Martínez, A. (1999). On the tautomerism of 2,1,3-benzothiadiazinone S,S-dioxide and related compounds. Tetrahedron, 55(42), 12405–12410.
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research.
- Experimental and Theoretical Study of the Structures and Enthalpies of Formation of 3H-1,3-Benzoxazole-2-thione, 3H-1,3-Benzothiazole-2-thione, and Their Tautomers.
- Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives.
- Reinvestigation of benzothiazoline-2-thione and 2-mercaptobenzothiazole tautomers: Conformational stability, barriers to internal rotation and DFT calculations.
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- Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing.
- Supporting Information Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol so. Beilstein Journals.
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